Cas no 896299-48-2 (N-(4-acetamidophenyl)-2-{5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide)

N-(4-acetamidophenyl)-2-{5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-(4-acetamidophenyl)-2-{5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide
- HMS3032M19
- SMR000811155
- N-(4-acetamidophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- MLS001234728
- CHEMBL1885226
- SR-01000022716-1
- 896299-48-2
- F2563-0492
- N-(4-acetamidophenyl)-2-((5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- SR-01000022716
- N-(4-acetamidophenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
- AKOS016374719
-
- インチ: 1S/C19H22N6O2S/c1-3-6-17-22-23-19(25(17)24-11-4-5-12-24)28-13-18(27)21-16-9-7-15(8-10-16)20-14(2)26/h4-5,7-12H,3,6,13H2,1-2H3,(H,20,26)(H,21,27)
- InChIKey: DBISSGIJWFSUHU-UHFFFAOYSA-N
- ほほえんだ: S(CC(NC1C=CC(=CC=1)NC(C)=O)=O)C1=NN=C(CCC)N1N1C=CC=C1
計算された属性
- せいみつぶんしりょう: 398.15249514g/mol
- どういたいしつりょう: 398.15249514g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 8
- 複雑さ: 523
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 119Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
N-(4-acetamidophenyl)-2-{5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2563-0492-2μmol |
N-(4-acetamidophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
896299-48-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2563-0492-50mg |
N-(4-acetamidophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
896299-48-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2563-0492-25mg |
N-(4-acetamidophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
896299-48-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2563-0492-2mg |
N-(4-acetamidophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
896299-48-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2563-0492-10mg |
N-(4-acetamidophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
896299-48-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2563-0492-20mg |
N-(4-acetamidophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
896299-48-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2563-0492-15mg |
N-(4-acetamidophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
896299-48-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2563-0492-3mg |
N-(4-acetamidophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
896299-48-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2563-0492-5μmol |
N-(4-acetamidophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
896299-48-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2563-0492-1mg |
N-(4-acetamidophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
896299-48-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
N-(4-acetamidophenyl)-2-{5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide 関連文献
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
N-(4-acetamidophenyl)-2-{5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamideに関する追加情報
N-(4-Acetamidophenyl)-2-{5-Propyl-4-(1H-Pyrrol-1-yl)-4H-1,2,4-Triazol-3-ylsulfanyl}Acetamide: A Comprehensive Overview
N-(4-Acetamidophenyl)-2-{5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide (CAS No. 896299-48-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a triazole ring, a sulfanyl group, and an acetamido functionality. These structural elements contribute to its potential therapeutic applications and biological activities.
The triazole ring is a well-known motif in medicinal chemistry due to its ability to enhance the stability and bioavailability of drug molecules. The presence of this ring in N-(4-acetamidophenyl)-2-{5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide suggests that it may exhibit improved pharmacokinetic properties compared to similar compounds without this structural feature. Additionally, the triazole ring can participate in hydrogen bonding and π-stacking interactions, which are crucial for receptor binding and biological activity.
The sulfanyl group (thioether) is another key functional group in this compound. Sulfanyl groups are known for their ability to form disulfide bonds and participate in redox reactions, which can be important for the modulation of protein function and cellular processes. In the context of drug design, sulfanyl groups can also enhance the lipophilicity of a molecule, potentially improving its membrane permeability and bioavailability.
The acetamido functionality on the phenyl ring is another significant structural element. Acetamides are commonly used in pharmaceuticals due to their ability to form hydrogen bonds with biological targets. This functional group can also influence the solubility and metabolic stability of the compound. In N-(4-acetamidophenyl)-2-{5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide, the acetamido group may play a role in enhancing the compound's interaction with specific receptors or enzymes.
The presence of a propyl substituent on the triazole ring adds an additional layer of complexity to the molecule. Alkyl substituents can influence the lipophilicity and conformational flexibility of a compound, which are important factors in determining its biological activity and pharmacokinetic properties. The propyl group in this compound may contribute to its ability to penetrate cell membranes and reach intracellular targets.
N-(4-Acetamidophenyl)-2-{5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide has been studied for its potential therapeutic applications in various diseases. Recent research has focused on its anti-inflammatory properties and its ability to modulate immune responses. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a promising candidate for the treatment of inflammatory disorders.
In addition to its anti-inflammatory effects, N-(4-acetamidophenyl)-2-{5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide has also been investigated for its potential as an antiviral agent. Preliminary studies have demonstrated that it can inhibit the replication of certain viruses by interfering with viral protein synthesis or assembly. This property makes it an interesting target for further research in antiviral drug development.
The biological activity of N-(4-acetamidophenyl)-2-{5-propyl-4-(1H-pyrrol-1-y l)-4H - 1 , 2 , 4 - triazol - 3 - ylsulfanyl } acetamide strong > has also been explored in cancer research . Studies have shown that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation . The ability to selectively kill cancer cells while sparing normal cells is a highly desirable property for anticancer drugs , making this compound a valuable lead for further investigation . p > < p >In terms of pharmacokinetics , < strong > N -( 4 - acetamidophen yl ) - 2 - { 5 - prop yl - 4 -( 1 H - pyrro l - 1 - yl ) - 4 H - 1 , 2 , 4 - triazol - 3 - ylsulfan yl } acetamide strong > exhibits favorable properties . It has been reported to have good oral bioavailability , which is crucial for developing oral formulations . Additionally , the compound shows low toxicity in preclinical studies , suggesting that it may be safe for use in humans . p > < p >The synthesis of < strong > N -( 4 - acetamidophen yl ) - 2 - { 5 - prop yl - 4 -( 1 H - pyrro l - 1 - yl ) - 4 H - 1 , 2 , 4 - triazol - 3 - ylsulfan yl } acetamide strong > involves several steps , including the formation of the triazole ring , introduction of the sulfanyl group , and attachment of the acetamido functionality . The synthetic route is well-documented in the literature and can be optimized for large-scale production . p > < p >In conclusion , < strong > N -( 4 - acetamidophen yl ) - 2 - { 5 - prop yl - 4 -( 1 H - pyrro l - 1 - yl ) - 4 H - 1 , 2 , 4 - triazol - 3 - ylsulfan yl } acetamide strong > ( CAS No . 896299 – 8 – 8 ) is a multifunctional organic compound with promising therapeutic potential . Its unique structural features make it an attractive candidate for further research and development in various areas of medicinal chemistry and pharmaceutical science . Ongoing studies continue to uncover new applications and mechanisms of action for this compound , highlighting its importance in modern drug discovery efforts . p >
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